molecular formula C9H19O4P B14344525 Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate CAS No. 92509-26-7

Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate

Cat. No.: B14344525
CAS No.: 92509-26-7
M. Wt: 222.22 g/mol
InChI Key: KVHRZHCYCBKRHS-UHFFFAOYSA-N
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Description

Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and may be conducted under microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using efficient catalytic systems. The use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination is one such method. This approach provides high yields and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically conducted under mild conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of diethyl (1-ethoxyprop-1-en-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This interaction can lead to the inhibition of enzymes that utilize phosphorus-containing substrates. The compound can also participate in various biochemical pathways, affecting cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (1-ethoxyprop-1-en-1-yl)phosphonate is unique due to its ethoxy group, which provides distinct reactivity and stability compared to other phosphonate compounds. This makes it particularly useful in specific synthetic applications and industrial processes .

Properties

CAS No.

92509-26-7

Molecular Formula

C9H19O4P

Molecular Weight

222.22 g/mol

IUPAC Name

1-diethoxyphosphoryl-1-ethoxyprop-1-ene

InChI

InChI=1S/C9H19O4P/c1-5-9(11-6-2)14(10,12-7-3)13-8-4/h5H,6-8H2,1-4H3

InChI Key

KVHRZHCYCBKRHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC)P(=O)(OCC)OCC

Origin of Product

United States

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